N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE: is a complex organic compound that features a pyrazole core structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole intermediates. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to temperatures around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be conducted at room temperature or slightly elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential as a melt-castable explosive.
1-Methyl-2,4,5-trinitroimidazole: Another energetic compound with similar applications.
Uniqueness
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE stands out due to its unique combination of pyrazole and furan moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-23(25)16(2)30(28-15)14-29-12-19(11-26-29)27-24(31)22-9-8-21(33-22)13-32-20-7-6-17-4-3-5-18(17)10-20/h6-12H,3-5,13-14H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBPYXZDNFPDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.